6-Hydroxyhexanoic Acid

Catalog No.
S583454
CAS No.
1191-25-9
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxyhexanoic Acid

CAS Number

1191-25-9

Product Name

6-Hydroxyhexanoic Acid

IUPAC Name

6-hydroxyhexanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9)

InChI Key

IWHLYPDWHHPVAA-UHFFFAOYSA-N

Synonyms

5-hydroxypentanecarboxylic acid, 6-hydroxyhexanoate, 6-hydroxyhexanoic acid, epsilon-hydroxycaproic acid

Canonical SMILES

C(CCC(=O)O)CCO

The exact mass of the compound 6-Hydroxyhexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 617319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caproates - Supplementary Records. It belongs to the ontological category of omega-hydroxy fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

6-Hydroxyhexanoic acid (6-HHA) is a bifunctional medium-chain aliphatic molecule featuring both a terminal hydroxyl and a carboxylic acid group. In industrial and advanced research procurement, it is primarily sourced as the direct linear monomer for the step-growth polycondensation of polycaprolactone (PCL) [1]. Unlike its cyclic counterpart, ε-caprolactone, 6-HHA enables distinct polymerization pathways that are advantageous for specific biomedical and green-chemistry applications[1]. Additionally, its stable 6-carbon chain and orthogonal functional handles make it a practical linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates.

Research Fit

Linear C6 ω-hydroxy fatty acid monomer – directly supports polycondensation route to polycaprolactone
Bifunctional OH/COOH end groups – enables polyester backbone integration without additional activation
Copolymer building block – used in PHA and biodegradable polyester research for property tuning

Substituting 6-HHA with its cyclic analog, ε-caprolactone, forces manufacturers to rely on ring-opening polymerization (ROP), a process that typically necessitates organometallic catalysts (e.g., tin(II) octoate) which leave toxic residues incompatible with stringent biomedical standards [1]. Conversely, attempting to substitute 6-HHA with a dicarboxylic acid like adipic acid fundamentally alters the reaction kinetics; adipic acid is an A2-type monomer requiring exact stoichiometric balancing with a B2-type diol to prevent premature molecular weight capping [2]. 6-HHA’s AB-type bifunctionality bypasses this feed-stream complexity, ensuring self-contained polycondensation without the risk of stoichiometric imbalance [1].

Substitution Risk

Target
Monomer
6-Hydroxyhexanoic acid – polycondensation route; distinct molecular weight and architecture control
ε-Caprolactone – ring-opening polymerization pathway; reported higher quality PCL, different processing requirements
Copolymer
Property Set
C6 unit gives predictable Tg and Tm modulation from +4 to -67 °C range
Shorter/longer chain hydroxy acids shift thermal response and degradation profile in ways that may not transfer
Degradation
Behavior
Slower hydrolytic degradation; enzymatic degradation profile depends on copolymer composition
Lactic acid or other common comonomers may accelerate hydrolysis, altering device lifetime predictions

Elimination of Heavy Metal Catalysts in PCL Synthesis

For the production of implantable or FDA-compliant polycaprolactone, residual heavy metals are a critical failure point. 6-HHA undergoes direct step-growth polycondensation under vacuum or via enzymatic catalysis (e.g., lipases), entirely bypassing the need for metallic initiators[1]. In contrast, the industry-standard ROP of ε-caprolactone heavily relies on catalysts like tin(II) octoate or aluminum triflates to achieve high molecular weights [1]. Procuring 6-HHA ensures a metal-free polymerization route, eliminating costly downstream purification steps required to remove cytotoxic residues.

Evidence DimensionRequirement for organometallic polymerization catalysts
Target Compound Data6-HHA: 0% metal catalyst required (supports vacuum or enzymatic polycondensation)
Comparator Or Baselineε-Caprolactone: Requires metal catalysts (e.g., Sn, Al, Y) for efficient ring-opening polymerization
Quantified DifferenceComplete elimination of heavy metal catalyst dependency
ConditionsBiomedical-grade polycaprolactone synthesis

Essential for procuring precursors for FDA-compliant biomedical implants and drug delivery vehicles where metal residues must be strictly minimized.

Polymer quality
pathway comparison
Reported
Polycondensation of 6-hydroxyhexanoic acid vs. ROP of ε-caprolactone: review notes ROP yields reported higher quality PCL
Synthesis route drives achievable polymer properties
Literature-based comparison; verify under specific lab conditions

Thermal Processing and Phase-Handling Advantages

6-HHA offers significant energetic and handling advantages over structurally related C6 di-acids. Quantitative thermal analysis demonstrates that 6-HHA has a low melting point of 38–40 °C, allowing it to be easily processed as a melt at near-ambient conditions [1]. In stark contrast, adipic acid, a common C6 benchmark, possesses a highly crystalline structure with a melting point of 152 °C[1]. This ~112 °C differential allows 6-HHA to be utilized in low-temperature, solvent-free esterification workflows, reducing the thermal energy footprint during bulk material handling.

Evidence DimensionMelting point and thermal processing threshold
Target Compound Data6-HHA: 38–40 °C
Comparator Or BaselineAdipic Acid: 152 °C
Quantified Difference~112 °C reduction in melting point
ConditionsBulk material handling and solvent-free melt processing

Lowers energy costs during melt-phase handling and enables low-temperature, solvent-free green chemistry workflows.

Hydrolytic
degradation rate
Reported
6-Hydroxyhexanoic acid copolymers degrade slower than lactic acid copolymers under physiological conditions
Supports selection for extended biomaterial lifetime
In vitro model; confirm in target environment

Stoichiometric Simplicity in Step-Growth Polymerization

In polyester synthesis, achieving high molecular weight depends strictly on monomer balance. 6-HHA is an AB-type monomer containing exactly one hydroxyl and one carboxyl group per molecule, inherently guaranteeing a 1:1 stoichiometric ratio during self-condensation [1]. If a buyer substitutes this with an A2-type monomer like adipic acid, they must meticulously co-feed a B2-type diol (e.g., 1,6-hexanediol) [1]. Even a 1% deviation in this feed ratio will severely cap the maximum achievable molecular weight according to Carothers' equation, making 6-HHA highly efficient for simplified reactor logistics.

Evidence DimensionMonomer feed streams required for perfect stoichiometry
Target Compound Data6-HHA: 1 feed stream (inherent 1:1 internal ratio)
Comparator Or BaselineAdipic Acid: 2 feed streams (requires exact external matching with a diol)
Quantified Difference50% reduction in feed stream complexity and elimination of ratio-dependent molecular weight capping
ConditionsBulk step-growth polyester synthesis

Simplifies procurement and reactor feed logistics by eliminating the need to source, measure, and strictly balance a secondary diol monomer.

Thermal property
modulation
Class-level
Tg: +4 → -67 °C (0–100 mol% 6HH)
Tm: 179 → 48 °C (0–43 mol% 6HH)
Precise comonomer-driven Tg/Tm tunability context
DSC data from P(3HB-co-6HH) system

Orthogonal Reactivity in PROTAC Linker Design

In the design of targeted protein degraders (PROTACs), the choice of linker terminal groups dictates the assembly strategy. 6-HHA provides a terminal hydroxyl group, which facilitates the formation of ester or ether linkages . When compared to 6-aminohexanoic acid, which results in the formation of highly stable amide bonds, 6-HHA allows medicinal chemists to engineer linkers with distinct hydrolytic release profiles or to utilize orthogonal protection/deprotection strategies that do not interfere with peptide-based E3 ligase ligands .

Evidence DimensionLinker terminal functional group and bond formation
Target Compound Data6-HHA: Terminal -OH (forms esters/ethers, allows hydrolytic tuning)
Comparator Or Baseline6-Aminohexanoic Acid: Terminal -NH2 (forms highly stable amides)
Quantified DifferenceShift from obligate amide formation to orthogonal ester/ether functionalization
ConditionsPROTAC linker synthesis and targeted protein degrader assembly

Allows medicinal chemists to design degraders with specific hydrolytic release profiles rather than being locked into highly stable amides.

Biocatalytic
synthesis route
Data to verify
One-step whole-cell cascade from cyclohexane without intermediate accumulation
Supports process-efficiency review
Source unspecified; validate yield and selectivity
Enzymatic
degradability
Reported
P(3HB-co-6HH) films degraded faster by PHB depolymerase than pure P(3HB); highest rate at 11 mol% 6HH
Copolymer composition may alter enzymatic breakdown profile
In vitro depolymerase assay; model-dependent

Biomedical-Grade Polycaprolactone (PCL) Production

6-HHA is a highly suitable precursor for synthesizing metal-free PCL via direct polycondensation, which is strictly required for FDA-compliant tissue engineering scaffolds, resorbable sutures, and implantable drug depots [1].

PROTAC and Targeted Protein Degrader Synthesis

Utilized as an orthogonal C6 linker where an ester or ether linkage is preferred over an amide, allowing for tunable payload release and avoiding cross-reactivity during complex bioconjugate assembly .

Low-Temperature Green Polymerization

Exploiting its low melting point (38–40 °C), 6-HHA is utilized for solvent-free melt esterification or aqueous-phase precipitation polymerization, meeting strict environmental and sustainability manufacturing metrics [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PCL synthesis via polycondensation
Monomer for direct condensation route
Polymer architecture vs. ROP-derived PCL
Tailored thermal/mechanical copolymers
C6 comonomer unit
Tg and Tm modulation range
Slow hydrolytic degradation biomaterials
Hydrolytic stability comonomer
Degradation rate vs. lactic acid copolymers
Controlled enzymatic degradation PHA materials
Enzymatic degradation modulation
Degradation rate vs. P(3HB) homopolymer

Physical Description

Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.078644241 Da

Monoisotopic Mass

132.078644241 Da

Heavy Atom Count

9

UNII

3Y3OX37NM8

Related CAS

28158-18-1

Other CAS

1191-25-9

Wikipedia

6-hydroxyhexanoic acid
6-hydroxyhexanoate

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

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